Asp-Trp

Description

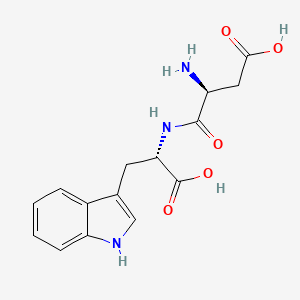

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c16-10(6-13(19)20)14(21)18-12(15(22)23)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARXTZFGQZBYFO-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312630 | |

| Record name | L-α-Aspartyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-79-5 | |

| Record name | L-α-Aspartyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71835-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Aspartyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for Asp Trp and Its Analogs

Optimized Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis remains a cornerstone for the assembly of peptides like Asp-Trp, offering advantages in purification and automation. However, the presence of the acid-sensitive indole (B1671886) ring of tryptophan and the reactive carboxyl group of aspartic acid requires careful selection of protecting groups and coupling conditions to minimize side reactions and maximize efficiency.

Comparative Analysis of Protecting Group Strategies (e.g., Fmoc/tBu)

The two most prevalent strategies in SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches. For the synthesis of tryptophan-containing peptides, the Fmoc/tBu strategy is now predominantly used due to its milder deprotection conditions, which helps in avoiding the degradation of the sensitive indole ring by strong acids like hydrogen fluoride (B91410) (HF) used in the Boc/Bzl strategy. iris-biotech.dealtabioscience.com

The Fmoc group, used for temporary Nα-amino protection, is labile to bases such as piperidine. altabioscience.com The side chains of aspartic acid and tryptophan are protected with acid-labile groups, typically t-butyl (tBu) for the β-carboxyl group of aspartic acid and Boc for the indole nitrogen of tryptophan. peptide.com This orthogonality ensures that the side-chain protecting groups remain intact during the base-mediated Fmoc removal and are cleaved simultaneously with the peptide from the resin using a moderately strong acid like trifluoroacetic acid (TFA). nih.gov

The use of a Boc group on the tryptophan indole nitrogen is particularly crucial as it significantly reduces the risk of side reactions such as alkylation by carbocations generated during the final TFA cleavage. peptide.comluxembourg-bio.com Without this protection, the electron-rich indole ring is susceptible to modification. nih.govresearchgate.net

| Protecting Group Strategy | Nα-Protection | Asp Side-Chain Protection | Trp Side-Chain Protection | Deprotection Conditions | Advantages for this compound | Disadvantages for this compound |

| Fmoc/tBu | Fmoc | OtBu | Boc | Nα: Piperidine; Side-chain/Cleavage: TFA | Milder conditions, less Trp degradation, high yields. altabioscience.com | Potential for aspartimide formation, DKP formation. nih.goviris-biotech.de |

| Boc/Bzl | Boc | OBzl | For or none | Nα: TFA; Side-chain/Cleavage: HF | Can be effective for shorter peptides. | Harsh cleavage (HF) can degrade Trp indole ring. iris-biotech.de |

Evaluation of Coupling Reagents and Reaction Conditions for Yield and Purity

The choice of coupling reagent is critical for ensuring an efficient and complete reaction between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide. For the this compound dipeptide, the steric hindrance of the tryptophan side chain and the potential for side reactions involving the aspartic acid side chain necessitate the use of highly efficient coupling reagents.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to suppress racemization and improve reaction rates. bachem.compeptide.comamericanpeptidesociety.org Uronium/aminium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings. peptide.com

Recent studies have highlighted the efficacy of COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), an Oxyma-based uronium salt, which demonstrates high coupling efficiency, reduced epimerization, and is considered safer than HOBt-based reagents. peptide.comacs.org The combination of DIC with OxymaPure is also a widely used and effective method. reddit.comnih.gov

The reaction conditions, including solvent (typically DMF or NMP), temperature, and reaction time, must be optimized to ensure high yields and purity. For instance, microwave-assisted SPPS can significantly accelerate coupling times.

| Coupling Reagent/Additive | Typical Reaction Time | Reported Yields (General Peptides) | Purity Profile (General Peptides) | Key Considerations for this compound |

| DIC/HOBt | 1-2 hours | >90% | Good, but potential for racemization. peptide.com | Standard, cost-effective method. |

| HBTU | 30-60 minutes | >95% | High, low racemization. peptide.com | Effective for hindered couplings. |

| HATU | 15-30 minutes | >98% | Excellent, very low racemization. peptide.com | Highly efficient, good for difficult sequences. |

| DIC/OxymaPure | 30-60 minutes | >95% | High, low racemization. nih.govoxymapure.com | Safer alternative to HOBt-based methods. |

| COMU | 15-30 minutes | >98% | Excellent, very low racemization. acs.org | Highly reactive and efficient, good solubility. |

It is important to note that side reactions such as aspartimide formation, where the aspartic acid side chain cyclizes to form a five-membered ring, can be a significant issue, particularly when Asp is followed by small amino acids. nih.goviris-biotech.de This can lead to chain termination and the formation of β-aspartyl peptides. Careful selection of protecting groups and coupling conditions is essential to minimize this side reaction.

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. Utilizing proteases in reverse, under conditions that favor synthesis over hydrolysis, allows for the stereospecific formation of peptide bonds without the need for extensive side-chain protection.

Specificity and Efficiency of Enzymatic Coupling

Thermolysin, a thermostable metalloproteinase, is a well-studied enzyme for the synthesis of dipeptides, most notably in the industrial production of the aspartame (B1666099) precursor, Z-Asp-Phe-OMe. The principles of this synthesis are applicable to this compound. The enzyme exhibits a preference for hydrophobic amino acids at the P1' position (the amino component), suggesting that tryptophan would be a suitable substrate.

The key to driving the reaction towards synthesis is to shift the thermodynamic equilibrium. This can be achieved by several strategies, including conducting the reaction in organic solvents or biphasic systems to reduce the water concentration, or by precipitating the product out of the reaction mixture as it forms. The high stereospecificity of enzymes like thermolysin ensures the formation of the desired L-L dipeptide without racemization.

While direct enzymatic synthesis of this compound is not extensively documented in publicly available literature, the high yields achieved in the synthesis of related dipeptides with thermolysin suggest its potential. For example, the synthesis of Z-Asn-Phe-OEt has been achieved with yields exceeding 50%.

Biocatalytic Optimization for Scalable Production

For large-scale production, the optimization of biocatalytic processes is crucial. Immobilization of the enzyme on a solid support can enhance its stability and allow for its reuse, thereby reducing costs. The reaction conditions, such as pH, temperature, and solvent composition, must be finely tuned to maximize the synthetic yield and minimize enzymatic degradation of the product.

Furthermore, protein engineering and directed evolution can be employed to enhance the catalytic efficiency and substrate specificity of enzymes for the synthesis of a target dipeptide like this compound. By modifying the active site of a protease, it may be possible to create a biocatalyst that is highly specific and efficient for the formation of the this compound peptide bond.

Design and Synthesis of this compound Derivatives and Peptidomimetics

To explore the structure-activity relationships and improve the pharmacokinetic properties of this compound, various derivatives and peptidomimetics can be designed and synthesized. These modifications can include substitutions on the amino acid side chains, alterations to the peptide backbone, and the introduction of conformational constraints.

The synthesis of tryptophan derivatives often involves multi-step chemical processes. For instance, aza-tryptophan derivatives, where a nitrogen atom replaces a carbon in the indole ring, have been synthesized and incorporated into peptides. iris-biotech.de Another approach involves the synthesis of constrained analogues of tryptophan, where the side chain is incorporated into a cyclic system to restrict its conformational freedom. luxembourg-bio.com

Peptidomimetics are designed to mimic the essential structural features of a peptide while having improved properties such as enhanced stability against proteolytic degradation and better oral bioavailability. This can be achieved by replacing the amide bond with isosteres like a CH2-NH group. The synthesis of such pseudo-peptides containing Asp and Trp residues has been reported in the context of gastrin analogues. researchgate.net The design of non-peptide scaffolds that present the key pharmacophoric groups of this compound in the correct spatial orientation is another advanced strategy. slideshare.net

Solid-phase synthesis is a powerful tool for creating libraries of this compound derivatives and peptidomimetics, allowing for the rapid exploration of chemical space and the identification of compounds with desired biological activities. altabioscience.com

Incorporation of Chiral and Non-Canonical Amino Acids

The introduction of chirality and non-canonical amino acids (ncAAs) into the this compound backbone allows for the synthesis of analogs with diverse functionalities and improved biological stability.

Chiral Modifications: The stereochemistry of amino acids is a critical determinant of peptide structure and function. While L-amino acids are the natural building blocks of proteins, the incorporation of D-amino acids can render peptides resistant to enzymatic degradation by proteases. The synthesis of this compound analogs containing D-Aspartic acid or D-Tryptophan can be achieved through solid-phase peptide synthesis (SPPS), utilizing the corresponding D-amino acid derivatives. mdpi.com For instance, the use of a broad specificity amino acid racemase from Pseudomonas putida has been explored for the synthesis of D-Tryptophan from L-Tryptophan, which can then be used as a precursor for dipeptide synthesis. nih.gov The chirality of the amino acid residues can significantly influence the self-assembly properties and biological activity of the resulting peptides. mdpi.com

Non-Canonical Amino Acid (ncAA) Incorporation: The replacement of standard amino acids with ncAAs is a powerful tool for creating this compound analogs with novel chemical properties. There are several strategies for incorporating ncAAs:

Enzymatic Synthesis: Engineered enzymes, such as variants of Tryptophan Synthase, can catalyze the synthesis of tryptophan analogs with modifications on the indole ring. chemrxiv.org These synthesized ncAAs can then be incorporated into the dipeptide structure.

Chemical Synthesis: A variety of chemical methods have been developed for the synthesis of modified tryptophan derivatives, which can serve as building blocks for this compound analogs. chim.itresearchgate.net These methods include palladium-mediated heteroannulation and Suzuki cross-coupling reactions to introduce aromatic substitutions. researchgate.netresearchgate.net

Cell-Free Protein Synthesis (CFPS): CFPS systems offer a flexible platform for the incorporation of ncAAs into peptides. nih.gov By supplying the system with an orthogonal tRNA/aminoacyl-tRNA synthetase pair and the desired ncAA, specific codons can be reassigned to incorporate the unnatural amino acid. nih.gov This allows for the precise placement of ncAAs with diverse functionalities, such as fluorescent tags or reactive groups for bioconjugation. nih.govresearchgate.net

Solid-Phase Peptide Synthesis (SPPS): SPPS is a versatile method that allows for the straightforward incorporation of a wide range of commercially available or custom-synthesized ncAAs into the this compound sequence. mdpi.com

The table below summarizes various types of non-canonical amino acids and the methodologies for their incorporation, which are applicable to the synthesis of this compound analogs.

| Non-Canonical Amino Acid Type | Incorporation Methodology | Potential Impact on this compound Analog |

| D-Amino Acids (e.g., D-Asp, D-Trp) | Solid-Phase Peptide Synthesis, Enzymatic Racemization | Increased proteolytic stability |

| Indole-Modified Tryptophan (e.g., 5-hydroxy-Trp) | Enzymatic Synthesis, Chemical Synthesis, SPPS | Altered electronic properties, new interaction capabilities |

| β-Branched Tryptophan Analogs | Engineered Tryptophan Synthase | Conformational constraints, altered binding modes |

| Fluorescent Amino Acids | Cell-Free Synthesis, SPPS | Enables tracking and binding studies |

| Bio-orthogonal Amino Acids (with azide/alkyne groups) | Cell-Free Synthesis, SPPS | Allows for specific chemical ligation and modification |

Structural Modifications for Enhanced Molecular Recognition

Modifying the structure of this compound is crucial for improving its binding affinity and specificity towards a biological target, a concept central to molecular recognition.

Late-Stage Modification: A key strategy involves the chemical modification of the fully formed dipeptide or larger peptides containing the this compound motif. The tryptophan residue, with its reactive indole ring, is a prime target for such modifications. nih.gov

C2-Sulfenylation: A catalyst-free C2-sulfenylation of the tryptophan indole ring can be performed using 8-quinoline thiosulfonate reagents. This method allows for the introduction of various thio-containing groups, which can alter the peptide's bioactivity and serum stability. nih.gov

Allylation: The indole N1 position of tryptophan can be allylated using organocatalysis. This modification can be performed in solution or on a solid support and enables the attachment of various functional molecules, such as fluorophores or lipids, to the dipeptide. nih.gov

These late-stage modifications provide a rapid way to generate a library of this compound analogs with diverse functionalities, which can then be screened for enhanced molecular recognition of a specific target.

Rational Design and Synthesis: Enhanced molecular recognition can also be achieved by designing and synthesizing this compound analogs with specific structural features intended to improve interactions with a target. For example, if the target binding pocket is hydrophobic, analogs can be synthesized with more hydrophobic tryptophan derivatives. Tryptophan's indole ring plays a significant role in protein-ligand interactions through π-π stacking, cation-π, and hydrogen bonding. nih.gov By modifying the electronic properties of the indole ring, for instance through fluorination, the strength of these interactions can be modulated to achieve higher binding affinity.

The table below outlines several structural modification strategies and their potential effects on the molecular recognition properties of this compound analogs.

| Modification Strategy | Target Residue | Potential Effect on Molecular Recognition |

| Indole Ring Alkylation | Tryptophan | Increased hydrophobicity, steric influence on binding |

| Indole Ring Halogenation | Tryptophan | Altered electronic properties for enhanced π-interactions |

| Side Chain Extension/Contraction | Aspartic Acid | Optimization of electrostatic interactions and hydrogen bonding |

| Introduction of Cyclic Moieties | Tryptophan/Aspartic Acid | Conformational rigidity, improved binding specificity |

| Attachment of Functional Groups (e.g., biotin, fluorophores) | Tryptophan (via late-stage modification) | Facilitates detection of binding events, affinity purification |

Through these advanced synthetic strategies, a diverse range of this compound analogs can be generated and systematically studied to understand the structure-activity relationships that govern their molecular recognition capabilities.

Spectroscopic Characterization Techniques

Spectroscopic methods offer valuable experimental data on the structural features and dynamics of this compound in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

CD spectroscopy is widely used to analyze the secondary structure content of peptides and proteins by measuring the differential absorption of left- and right-circularly polarized light. photophysics.comamericanpeptidesociety.org The peptide bond is a primary chromophore in the far-UV region (180-250 nm), and its arrangement in different secondary structures (e.g., alpha-helix, beta-sheet, random coil) results in characteristic CD spectra. photophysics.comamericanpeptidesociety.orgdiva-portal.org Aromatic amino acid side chains, including Tryptophan, also contribute to the CD spectrum, particularly in the near-UV region (250-350 nm), providing information about tertiary structure and the environment of these residues. photophysics.comdiva-portal.org While specific CD data for this compound are not provided, general principles of CD spectroscopy indicate that analysis of its spectrum would reveal the presence and proportion of any regular secondary structures adopted by the dipeptide in solution. americanpeptidesociety.org The contribution of the Trp indole ring would be observable in the near-UV region, potentially indicating its flexibility or interaction with the Asp residue. photophysics.comdiva-portal.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups and their local environment. uni-siegen.de The amide I and amide III regions of peptide vibrational spectra are particularly sensitive to backbone conformation. nih.gov The amide III region (1270-1317 cm⁻¹) has been used to determine the relative populations of different backbone conformations, such as PII, beta, and alphaR, in various amino acid dipeptides. nih.gov By analyzing the frequencies and intensities of bands in these regions, IR and Raman spectroscopy can offer insights into the specific vibrational modes of the peptide bond and the side chains of Asp and Trp in this compound. uni-siegen.de Resonance Raman spectroscopy, in particular, can selectively enhance the signals of specific chromophores like the Trp indole ring, providing detailed information about its vibrational modes and environment. osaka-u.ac.jp

Fluorescence Spectroscopy for Tryptophan Environment Sensitivity

Tryptophan is a naturally fluorescent amino acid whose fluorescence properties are highly sensitive to its surrounding environment. uri.eduscirp.orgbmglabtech.com The indole ring of Tryptophan undergoes a significant redistribution of electron density upon excitation, making its fluorescence emission maximum, intensity, and lifetime responsive to solvent polarity, nearby quenchers, and conformational changes. uri.eduhaw-hamburg.denih.gov In this compound, the fluorescence of the Tryptophan residue can serve as an intrinsic probe for the local environment created by the adjacent Asp residue and the solvent. bmglabtech.comhaw-hamburg.de Changes in the fluorescence spectrum, such as a shift in the emission maximum or a change in intensity, can indicate alterations in the proximity of the Asp side chain to the Trp indole ring or changes in solvent exposure of the Trp residue. haw-hamburg.denih.gov This makes fluorescence spectroscopy a valuable tool for monitoring the conformational flexibility and interactions of this compound in solution. scirp.orgbmglabtech.com

Computational and Theoretical Structural Elucidation

Computational methods complement experimental techniques by providing theoretical models and simulations to explore the conformational landscape and dynamics of peptides.

Molecular Dynamics (MD) Simulations of Conformational Space

Here is a summary of spectroscopic techniques and their applications:

| Spectroscopic Technique | Structural Information Provided | Relevant for this compound |

| NMR Spectroscopy | Solution conformation, dihedral angles, NOEs | Detailed backbone and side-chain conformation, hydrogen bonding |

| CD Spectroscopy | Secondary structure content, tertiary structure | Presence and proportion of regular secondary structures, Trp environment in near-UV |

| IR and Raman Spectroscopy | Vibrational modes, functional groups | Backbone conformation (Amide I/III), side-chain vibrations of Asp and Trp |

| Fluorescence Spectroscopy | Tryptophan environment, conformational changes | Local environment of Trp, flexibility, interactions with Asp, solvent exposure of Trp |

Here is a summary of computational methods and their applications:

| Computational Method | Structural Information Provided | Relevant for this compound |

| Molecular Dynamics (MD) Simulations | Conformational space, dynamics, transitions | Exploration of accessible conformations, flexibility, preferred orientations of residues |

Density Functional Theory (DFT) Studies of Electronic Structure and Interactions

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT studies can provide valuable insights into the distribution of electron density, molecular orbitals (such as HOMO and LUMO), and the nature of interactions within a molecule or between molecules.

While general DFT studies on amino acids like aspartic acid and tryptophan exist to understand their electronic properties and interactions, particularly in the context of adsorption or reactions researchgate.netresearchgate.netnih.gov, specific detailed DFT analyses focused solely on the this compound dipeptide are less commonly highlighted in broad searches. However, DFT is a standard tool for examining the electronic structure of peptides, including dipeptides, to understand bond characteristics, charge distribution, and potential reactive sites. The electronic interactions within a molecule are strongly dependent on the electronic charge density distribution researchgate.net.

DFT studies on related systems, such as the interaction of amino acids with metal clusters or the electronic structure of amino acids in different environments, demonstrate the capability of this method to reveal details about binding energies and the nature of interactions like hydrogen bonds and other non-covalent forces researchgate.netnih.gov. For this compound, DFT could be applied to analyze the electron distribution across the peptide bond and the side chains, providing a theoretical basis for understanding its reactivity and interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, offer insights into the molecule's electron-donating and accepting capabilities, respectively researchgate.netderpharmachemica.com.

Analysis of Intramolecular Interactions: Hydrogen Bonding and Salt Bridges

Intramolecular interactions, such as hydrogen bonds and salt bridges, play a crucial role in defining the conformation and stability of peptides. In this compound, potential intramolecular interactions can occur between the backbone atoms and between the side chains of aspartic acid and tryptophan.

Aspartic acid contains a carboxylic acid group in its side chain, which can be deprotonated to form a negatively charged aspartate residue. Tryptophan contains an indole ring, which can participate in various interactions, including hydrogen bonding (via the N-H group) and potentially cation-pi interactions with positively charged species.

Salt bridges, strong non-covalent interactions combining electrostatic attraction and hydrogen bonding, typically form between oppositely charged amino acid side chains, such as a negatively charged aspartate or glutamate (B1630785) and a positively charged arginine, lysine (B10760008), or histidine researchgate.netplos.orgcambridgemedchemconsulting.com. While the example provided in the outline is Asp-Arg, focusing on this compound, a salt bridge in the classical sense (between charged side chains) is not possible within the this compound dipeptide itself as tryptophan's indole ring is not typically positively charged at physiological pH. However, the aspartic acid carboxylate can form salt bridges with positively charged residues in larger peptides or proteins where this compound is a part.

Hydrogen bonding can occur between various polar groups within the this compound dipeptide. This includes interactions involving the peptide backbone N-H and C=O groups, the carboxylic acid group of aspartic acid, and the indole N-H group of tryptophan. The formation of intramolecular hydrogen bonds contributes to stabilizing specific conformations of the dipeptide. Studies on the conformational analysis of peptides often involve identifying and characterizing these hydrogen bonding patterns temple.edu.

While a direct intramolecular salt bridge within this compound is not feasible, the aspartate residue is well-known to form stabilizing salt bridges with arginine or lysine residues in larger protein structures rsc.orgnih.govnih.govacs.org. The strength of salt bridges can be significant, although they can be weakened by solvation effects plos.orgcambridgemedchemconsulting.com. Cation-pi interactions, which can occur between positively charged residues (like Arg, Lys, His) and aromatic rings (like that in Trp), are another type of strong interaction that can influence peptide conformation and protein stability researchgate.netplos.org.

Structural Role of Asp Trp Within Poly Peptidic Architectures

Asp-Trp Motifs in Protein Folding and Stability

Amino acid sequences, including short motifs like this compound, can influence the complex process of protein folding and the resulting stability of the folded structure. The local interactions and conformational preferences of such motifs can act as nucleation points or contribute to the formation of specific secondary or tertiary structures.

The Trp-cage miniprotein is a well-studied example of a small protein where specific amino acid interactions are crucial for its rapid folding and stability rsc.orgnih.govacs.orgbiosyn.compnas.orgaip.orgresearchgate.net. While the primary stabilizing features of the Trp-cage are reported to include the burial of the tryptophan side chain within a hydrophobic core and a salt bridge between an aspartic acid and an arginine residue rsc.orgnih.govacs.orgpnas.orgaip.orgresearchgate.net, the presence and position of Asp and Trp residues within such a motif can still be significant. For instance, mutations involving Asp and Trp in protein structures have been studied to understand their impact on stability researchgate.netarcjournals.org.

Contribution to Amphipathic Helical Structures

Amphipathic helical structures are a common motif in proteins, particularly in those that interact with membranes or form protein-protein interfaces. These helices have one face that is predominantly hydrophobic and another that is predominantly hydrophilic, allowing them to orient at interfaces.

The positioning of amino acids with differing hydrophobic and hydrophilic properties along a peptide sequence determines its propensity to form an amphipathic helix. Aspartic acid, being a charged and hydrophilic residue, and tryptophan, with its bulky and relatively hydrophobic indole (B1671886) side chain, can contribute to the formation of such a structure when appropriately placed within a helical segment.

The contribution of this compound to amphipathic helicity depends on its location within the helix and the nature of the surrounding residues. When Asp and Trp are positioned on opposite faces of a potential helix, or strategically placed to contribute to the hydrophobic and hydrophilic faces, they can enhance the amphipathic character of that segment.

Data Tables

Mechanistic Investigations of Asp Trp Biological Interactions

Enzyme-Peptide Interaction Mechanisms

The interaction of Asp-Trp with various enzymes has been explored, revealing mechanisms of inhibition, substrate specificity, and binding characteristics.

Angiotensin-Converting Enzyme (ACE) Inhibition Mechanisms

This compound has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. Studies have focused on quantifying its inhibitory potency and understanding its binding mechanism to the ACE active site.

Research has demonstrated that this compound exhibits significant ACE inhibitory activity. In one study, this compound was found to have an IC50 value of 257.93 ± 4.23 µM. Molecular docking studies using AutoDock Vina were conducted to predict the binding affinity of this compound to the ACE active site, resulting in a Vina score of -8.3. This score indicates a favorable binding interaction. However, further analysis of the docking poses suggested that this compound does not directly interact with the catalytic zinc ion within the ACE active site, a common feature of many potent ACE inhibitors. The inhibitory mechanism is therefore likely driven by other interactions with active site residues.

| Compound | IC50 (µM) | Docking Score (Vina) | Zinc Interaction |

|---|---|---|---|

| This compound | 257.93 ± 4.23 | -8.3 | No |

Ribonucleotide Reductase (RNR) Inhibition Mechanisms

Currently, there is a lack of specific research and published data focusing on the direct interaction or inhibitory effects of the dipeptide this compound on Ribonucleotide Reductase (RNR). RNR is a critical enzyme in DNA synthesis and a target for some cancer therapies. While various compounds, including some peptides and peptide derivatives, have been investigated as RNR inhibitors, specific studies detailing the mechanistic interactions of this compound with RNR are not available in the current scientific literature.

Proteolytic Cleavage Specificity and Inhibition Studies

The interaction of this compound with various proteases is dictated by the specific cleavage preferences of each enzyme. The primary sequence of the dipeptide, with Aspartic acid at the N-terminus (P1' position relative to a potential cleavage site further upstream) and Tryptophan at the C-terminus (P1 position), determines its susceptibility as a substrate.

Asp-N Endopeptidase: This metalloendopeptidase specifically cleaves peptide bonds on the N-terminal side of aspartic acid and cysteic acid residues. Therefore, Asp-N Endopeptidase would not cleave the this compound dipeptide itself, as there is no amino acid preceding the aspartic acid residue.

Chymotrypsin (B1334515): This serine protease preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as Tryptophan, Tyrosine, and Phenylalanine at the P1 position. Consequently, chymotrypsin is expected to readily cleave the peptide bond in this compound. Studies on specifically designed substrates have shown that chymotrypsin is generally less efficient when Tryptophan is at the P1 position compared to Phenylalanine or Tyrosine.

Caspases: Caspases are a family of cysteine proteases with a very stringent specificity for cleaving after an Aspartic acid residue in the P1 position. Since this compound has Tryptophan in the P1 position, it would not be recognized as a substrate for cleavage by caspases. However, some synthetic caspase inhibitors have incorporated Tryptophan at other positions within the peptide sequence to modulate binding and specificity.

Cathepsin B: Cathepsin B is a lysosomal cysteine protease with both endopeptidase and carboxypeptidase activities. While its specificity can be broad, detailed studies on its specific activity towards the dipeptide this compound are limited.

Enzymatic Binding Affinity and Kinetic Characterization

Quantitative data on the binding affinity and kinetics of this compound with the aforementioned enzymes are limited, with the most specific information available for its interaction with ACE.

| Enzyme | Parameter | Value | Reference |

| Angiotensin-Converting Enzyme (ACE) | IC50 | 257.93 ± 4.23 µM |

For other enzymes, such as Asp-N endopeptidase, chymotrypsin, caspases, and cathepsin B, specific kinetic parameters like Ki (inhibition constant), Km (Michaelis constant), or kcat (turnover number) for the dipeptide this compound are not well-documented in the literature. General substrate specificities allow for qualitative predictions, but detailed quantitative characterization of this compound as a substrate or inhibitor for these enzymes requires further experimental investigation.

Receptor-Ligand Binding Mechanisms

Computational methods have been employed to predict and analyze the binding of this compound to various protein receptors, providing insights into potential therapeutic applications.

Molecular Docking and Interaction Profiling with Target Receptors

Viral Proteases: Molecular docking studies have explored the binding affinity of this compound to key proteases of the SARS-CoV-2 virus. One in silico study reported that this compound, isolated from tilapia viscera hydrolysate, exhibited a strong binding affinity for the main protease (Mpro or 3CLpro) of SARS-CoV-2. The binding of this compound to the protease suggests it may interfere with the viral replication process, highlighting its potential as an antiviral agent. These computational analyses provide a basis for further experimental validation of its antiviral activity.

Melanocortin Receptors: The melanocortin system, consisting of five G-protein coupled receptors (MC1R-MC5R), is involved in various physiological processes. The core pharmacophore for many endogenous melanocortin peptides is the sequence His-Phe-Arg-Trp. While numerous studies have investigated synthetic and natural peptides containing Tryptophan for their agonist or antagonist activity at these receptors, specific research on the binding of the simple dipeptide this compound to melanocortin receptors is scarce. Longer peptide sequences that include Asp and Trp have been designed as antagonists for these receptors, but the interaction profile of the standalone dipeptide is not well-characterized.

TRP Channels: Transient Receptor Potential (TRP) channels are a diverse family of ion channels involved in sensory perception. While the modulation of TRP channels by various lipids and chemical compounds is an active area of research, there is currently no specific literature detailing the molecular docking or direct interaction profiling of the dipeptide this compound with any of the TRP channel subtypes.

Specific Amino Acid Residue Contributions to Binding Affinity and Selectivity (e.g., Arg-Gly-Asp-Trp motif)

The Arg-Gly-Asp-Trp (RGdW) motif is a variation of the well-studied Arginyl-glycyl-aspartic acid (RGD) tripeptide sequence, which is a principal motif for the interaction of extracellular matrix proteins with integrins. The addition of a tryptophan residue at the C-terminus can significantly influence the binding affinity and selectivity of the peptide for different integrin subtypes. The specific contributions of the aspartic acid (Asp) and tryptophan (Trp) residues are rooted in their distinct physicochemical properties.

The aspartic acid residue, with its negatively charged carboxylate side chain, is a critical component of the RGD motif, forming a key electrostatic interaction with a positively charged region on the integrin binding site. This interaction is fundamental for the initial recognition and binding.

The tryptophan residue, on the other hand, contributes through its large, hydrophobic, and aromatic indole (B1671886) side chain. This allows for various non-covalent interactions that can enhance binding affinity and confer selectivity. These interactions include:

Cation-π Interactions: The electron-rich aromatic system of the tryptophan indole ring can interact favorably with cationic residues, such as lysine (B10760008) or arginine, on the receptor.

Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor.

Studies on related peptide motifs have provided insights into the importance of these residues. For instance, in a study of a heptapeptide (B1575542) inhibitor of M. tuberculosis ribonucleotide reductase (Ac-Glu-Asp-Asp-Asp-Trp-Asp-Phe-OH), it was found that the tryptophan and phenylalanine residues were crucial for the enzyme's inhibition. The removal of either of these aromatic residues resulted in a loss of inhibitory effect. Furthermore, the negatively charged residues, including aspartic acid, were also shown to be important for the peptide's inhibitory function, with their removal leading to a gradual decrease in inhibitory effect.

Research on synthetic cyclic RGD peptides containing halotryptophan derivatives has further highlighted the role of the tryptophan residue in modulating binding affinity and selectivity for different integrins. For example, the substitution of tryptophan with 7-bromotryptophan in a cyclic RGD peptide was shown to double its affinity for integrin αvβ3 and significantly increase its selectivity over integrin α5β1 acs.org. This demonstrates that modifications to the tryptophan residue can fine-tune the binding properties of the peptide, underscoring its importance in determining the specificity of the interaction.

Table 1: Influence of Tryptophan Modification on Integrin Binding Affinity (IC50, nM)

| Compound | Modification | αvβ3 | α5β1 | Selectivity (α5β1/αvβ3) |

|---|---|---|---|---|

| Cyclic RGDfK | - | 140 ± 20 | 130 ± 20 | 0.9 |

| Cyclic RGDWfK | 7-Bromo-Trp | 1.5 ± 0.3 | >1000 | >667 |

While direct quantitative data for the specific contribution of the this compound pair within the RGdW motif is not extensively available, the evidence from related systems strongly suggests a synergistic interaction. The aspartate residue provides the crucial electrostatic anchor, while the tryptophan residue fine-tunes the interaction through hydrophobic and other non-covalent interactions, leading to enhanced affinity and selectivity.

Membrane Interactions and Molecular Biological Pathways

The interaction of peptides containing the this compound motif with cellular membranes is governed by the interplay of the hydrophobic, aromatic nature of tryptophan and the hydrophilic, negatively charged character of aspartic acid. Tryptophan residues are known to have a strong preference for the interfacial region of lipid bilayers, positioning their indole side chain at the boundary between the hydrophobic lipid core and the polar headgroup region. This positioning is stabilized by a combination of the hydrophobic effect, hydrogen bonding, and cation-π interactions with lipid headgroups.

While specific biophysical studies on this compound containing peptides are limited, research on tryptophan-rich antimicrobial peptides provides a framework for understanding their potential mechanisms of membrane disruption. These mechanisms are generally concentration-dependent and can include:

The "Barrel-Stave" Model: Peptide monomers insert into the membrane and aggregate to form a transmembrane pore, with the hydrophobic residues facing the lipid core and the hydrophilic residues lining the aqueous channel.

The "Toroidal Pore" Model: Peptides insert into the membrane and induce the lipid monolayers to bend, forming a pore that is lined by both the peptides and the lipid headgroups.

The "Carpet" Model: Peptides accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to the formation of transient pores or micelles.

Table 2: General Mechanisms of Peptide-Membrane Interaction

| Mechanism | Description |

|---|---|

| Barrel-Stave | Peptides form a barrel-like pore through the membrane. |

| Toroidal Pore | Peptides and lipids together form a pore. |

| Carpet | Peptides disrupt the membrane after reaching a critical surface concentration. |

Peptides containing specific recognition motifs can trigger programmed cell death, or apoptosis. The Arg-Gly-Asp (RGD) sequence and its variants have been shown to induce apoptosis, primarily through their interaction with integrins. This interaction can lead to the activation of intracellular signaling cascades that culminate in the activation of caspases, the key executioners of apoptosis.

RGD-containing peptides have been demonstrated to induce apoptosis by directly activating procaspase-3 to its active form, caspase-3 nih.gov. Caspase-3 is a central effector caspase that cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The induction of apoptosis can proceed through two main pathways:

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspase-8.

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by various intracellular stresses and results in the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.

Both pathways converge on the activation of effector caspases, such as caspase-3. It is plausible that peptides containing an RGdW motif, by binding to integrins, could trigger signaling events that lead to the activation of either or both of these apoptotic pathways. For example, integrin-mediated signaling has been shown to influence the expression and activity of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.

A study on a hybrid peptide, RGD-DTPA-octreotate, which targets both integrins and somatostatin (B550006) receptors, demonstrated a significant tumoricidal effect that was attributed to an increase in apoptosis, as evidenced by elevated caspase-3 activity nih.gov. This finding supports the potential for RGD-like motifs to be incorporated into therapeutic peptides designed to induce apoptosis in cancer cells.

The modulation of intracellular signaling pathways is a key aspect of the biological activity of many peptides. Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, and its intracellular concentration is tightly controlled.

While direct evidence for the modulation of calcium signaling by the this compound dipeptide is not abundant, there are indications that tryptophan and calcium signaling are linked. A study in healthy males demonstrated that intraduodenal administration of calcium enhances the effect of L-tryptophan to stimulate the secretion of gut hormones and suppress energy intake. This effect was found to be mediated in part by the calcium-sensing receptor (CaSR), a G protein-coupled receptor that is activated by extracellular calcium and certain amino acids, including tryptophan. This suggests a potential interplay between tryptophan, calcium, and cellular signaling pathways.

Transient Receptor Potential (TRP) channels are a large family of ion channels that are permeable to cations, including Ca²⁺, and are involved in a wide range of sensory and physiological processes. The activity of many TRP channels is modulated by various factors, including lipids and protein-protein interactions. Given the membrane-inserting properties of tryptophan, it is conceivable that peptides containing an this compound motif could influence the activity of TRP channels by altering the local lipid environment of the membrane or by directly interacting with the channel protein. However, further research is needed to establish a direct link between the this compound motif and the modulation of intracellular calcium signaling through TRP channels or other mechanisms.

Role in Protein-Protein Interaction Sites and Recognition

Statistical analyses of known protein-protein complexes provide valuable insights into the types of amino acid residues that are preferentially located at interaction interfaces. These studies consistently reveal that the composition of protein interfaces is distinct from the rest of the protein surface.

Tryptophan (Trp) is one of the most overrepresented amino acids at protein-protein interfaces nih.govnih.govh-its.orgnih.govmdpi.com. Its large, hydrophobic, and aromatic side chain makes it particularly well-suited for participating in the "hot spots" of binding energy that are often found at the core of interaction sites. The indole ring of tryptophan can engage in a variety of favorable interactions, including hydrophobic contacts, π-π stacking with other aromatic residues, and cation-π interactions with positively charged residues.

Charge-Aromatic Interactions: The negatively charged aspartate could be positioned to interact with a positively charged residue on the binding partner, while the adjacent tryptophan contributes to the binding energy through hydrophobic or cation-π interactions in a nearby pocket.

Modulation of Local Environment: The presence of the charged aspartate could influence the local electrostatic environment, potentially enhancing the interaction of the tryptophan with the binding partner.

Table 3: General Propensities of Asp and Trp at Protein-Protein Interfaces

| Amino Acid | General Propensity at Interface | Common Interactions |

|---|---|---|

| Aspartic Acid (Asp) | Underrepresented (unless in salt bridges) | Electrostatic interactions, Hydrogen bonds |

| Tryptophan (Trp) | Overrepresented (often in hot spots) | Hydrophobic interactions, π-π stacking, Cation-π interactions |

Molecular Chaperone Interactions and Protein Folding Modulation (e.g., WD40-repeat proteins, TRiC/CCT)

Mechanistic investigations into the biological interactions of the this compound (Aspartyl-Tryptophan) dipeptide have not been a direct focus of research in the context of molecular chaperones. However, the inverse sequence, Tryptophan-Aspartic acid (Trp-Asp or WD), is the namesake for a large and crucial family of proteins known as WD40-repeat proteins. These proteins are characterized by repeating sequences that typically end in a Trp-Asp dipeptide. nih.gov The folding and function of these WD40 proteins are intricately linked with molecular chaperones, particularly the essential eukaryotic chaperonin complex known as TRiC (TCP-1 Ring Complex), or CCT (Chaperonin Containing TCP-1). biorxiv.orgresearchgate.net

The TRiC/CCT complex is a large, double-ringed molecular machine that facilitates the folding of approximately 10% of newly synthesized cytosolic proteins. biorxiv.orgnih.gov It is indispensable for the proper folding of key structural proteins like actin and tubulin, as well as a diverse array of regulatory proteins, many of which feature the WD40-repeat domain. researchgate.netportlandpress.com These domains form a stable seven-bladed β-propeller structure that serves as a rigid scaffold for protein-protein interactions, playing vital roles in signal transduction, cell cycle regulation, and protein degradation. nih.govnih.gov

The interaction between TRiC/CCT and its WD40-repeat substrates is a critical step in ensuring these proteins achieve their native conformation. The chaperonin recognizes and binds to unfolded or partially folded WD40 domains, sequesters them within its central chamber, and, through an ATP-dependent cycle of conformational changes, facilitates their correct folding into the characteristic β-propeller architecture. nih.govnih.gov This process prevents the aggregation of misfolded intermediates and ensures the availability of functional WD40 proteins for various cellular pathways. researchgate.net

Detailed research has begun to elucidate the specificity and mechanism of these interactions. Studies have shown that TRiC/CCT is an obligate chaperone for a growing list of WD40 proteins. biorxiv.orgresearchgate.net For instance, the chaperonin is required for the folding of WDR68, which is involved in kinase binding and nuclear accumulation, and WDTC1, a key regulator in adipogenesis. nih.govnih.gov The interaction can be highly specific; in the case of WDTC1, the CCT5 subunit of the TRiC/CCT complex has been identified as the primary recognition site. nih.gov Disruption of TRiC/CCT function leads to the misfolding and subsequent degradation of these client proteins, underscoring the essential role of the chaperone in maintaining their stability and function. nih.gov

Recent structural studies, including cryo-electron microscopy, have provided snapshots of the folding process. These analyses reveal how TRiC/CCT engages with its substrate, such as the G protein β-subunit (a classic WD40 protein), and orchestrates its folding trajectory by stabilizing folding intermediates. nih.gov The chaperonin initiates specific contacts that guide the sequential folding of the individual β-sheets that form the propeller blades. nih.gov In some cases, co-chaperones like Phosducin-like protein 1 (PhLP1) are also involved, forming a ternary complex with TRiC/CCT and the substrate to facilitate the final stages of folding and release. portlandpress.com

The table below summarizes key findings from studies on the interaction between the TRiC/CCT chaperonin and various WD40-repeat proteins, highlighting the diversity of substrates and the functional importance of this chaperone-mediated folding process.

| Substrate (WD40 Protein) | Interacting TRiC/CCT Subunit(s) | Key Research Findings | Functional Consequence of Folding |

| WDR68 | Entire TRiC/CCT complex | TRiC/CCT binding is essential for the proper folding of WDR68. nih.gov | Promotes binding to protein kinase DYRK1A and facilitates its nuclear accumulation. nih.gov |

| WDTC1 | Primarily CCT5 | Disruption of TRiC/CCT leads to misfolding and lysosomal degradation of WDTC1. nih.gov | Required for WDTC1's inhibitory effect on adipogenesis. nih.gov |

| G protein β-subunits (Gβ) | Entire TRiC/CCT complex | Folding is assisted by the co-chaperone PhLP1, which stabilizes the β-propeller structure. portlandpress.com | Enables assembly with Gγ subunits to form functional G protein heterotrimers for signal transduction. portlandpress.com |

| Cdc20 / Cdh1 | Entire TRiC/CCT complex | TRiC/CCT is required to generate the functional forms of these proteins. nih.gov | Confers substrate specificity to the Anaphase-Promoting Complex (APC/C), an E3 ubiquitin ligase. nih.gov |

| Coronin 7 (Coro7) | Binds to the first of two β-propeller domains | Demonstrates that TRiC/CCT can fold multi-domain β-propeller proteins sequentially. biorxiv.org | Essential for the overall stability and expression of the Coro7 protein. biorxiv.org |

| mLST8 / Raptor | Entire TRiC/CCT complex | CCT-dependent folding is a prerequisite for their assembly into the mTORC1 complex. researchgate.net | Crucial for the formation and activity of the mTOR signaling complexes. researchgate.net |

Analysis of Degradation, Stability, and Post Translational Modifications of Asp Trp

Chemical and Enzymatic Cleavage Pathways

The peptide bond, which links amino acids, is generally stable under physiological conditions, with a very slow hydrolysis rate. byjus.com However, certain factors and the presence of specific amino acid residues can increase susceptibility to cleavage.

Hydrolytic Stability and Degradation Kinetics (e.g., Asp-X bond)

Hydrolysis of peptide bonds involves the addition of water, breaking the amide linkage. byjus.com While spontaneous hydrolysis is slow, it can be catalyzed by acids, bases, or enzymes. The presence of an aspartic acid residue can influence hydrolytic stability. Aspartic acid residues are particularly susceptible to degradation pathways, including the formation of a cyclic imide intermediate. sigmaaldrich.comresearchgate.net This intermediate, a five-membered succinimide (B58015), can form via an intramolecular reaction where the carboxyl group of the aspartic acid side chain attacks the nitrogen of the following peptide bond. researchgate.netresearchgate.nettandfonline.com This process can lead to the cleavage of the peptide chain, especially in acidic conditions. sigmaaldrich.comresearchgate.net The rate of this intramolecular cyclization and subsequent hydrolysis is influenced by the amino acid residue immediately following Asp (the X in Asp-X). nih.gov For example, sequences like Asp-Gly (Asp-G) are known to be highly susceptible to this degradation pathway due to the flexibility afforded by glycine. sigmaaldrich.comresearchgate.net While direct kinetic data for Asp-Trp hydrolysis were not specifically found, the principles of Asp-X bond cleavage through succinimide formation are relevant. The amino acid on the C-terminal side of Asp significantly impacts the rate of cyclic imide formation. nih.gov

Proteolytic Susceptibility in Biological Matrices

Proteolytic cleavage, mediated by enzymes called proteases, is a major mechanism for peptide and protein degradation in biological systems. Proteases cleave specific peptide bonds based on the surrounding amino acid sequence and the protein's three-dimensional structure. researchgate.netnih.gov The presence of an isoaspartic acid residue, a common modification of aspartic acid, has been shown to alter protease recognition and can lead to increased resistance to enzymatic degradation. researchgate.netnih.gov For instance, the enzyme endoproteinase AspN, which typically cleaves on the N-terminal side of aspartic acid residues, shows a reduced cleavage rate at isoaspartic acid residues. researchgate.net This suggests that if this compound undergoes isomerization to form isothis compound, its susceptibility to proteolytic degradation by certain enzymes in biological matrices could be altered, potentially leading to its accumulation or altered processing.

Isomerization and its Structural/Functional Consequences

Isomerization is a significant post-translational modification that can occur in peptides containing aspartic acid residues.

Aspartic Acid to Isoaspartic Acid Conversion Mechanisms

The conversion of aspartic acid to isoaspartic acid (isoAsp) is a common spontaneous (non-enzymatic) modification in peptides and proteins. acs.orggrantome.comnih.gov This process occurs through the formation of a cyclic succinimide intermediate. researchgate.netacs.orgnih.gov The mechanism involves the nucleophilic attack of the nitrogen atom of the peptide bond following the aspartic acid residue on the side-chain carbonyl carbon of aspartic acid. researchgate.netresearchgate.netwikipedia.org This intramolecular cyclization forms a five-membered succinimide ring. researchgate.netresearchgate.netwikipedia.org The unstable succinimide intermediate can then undergo hydrolysis. researchgate.netnih.gov Hydrolysis of the succinimide intermediate can result in the formation of two products: the original alpha-linked aspartic acid and a beta-linked isoaspartic acid. researchgate.netwikipedia.org Typically, hydrolysis favors the formation of isoaspartic acid, often in a ratio of approximately 3:1 (isoAsp:Asp). nih.govresearchgate.net The rate of isoAsp formation is significantly influenced by the amino acid residue immediately C-terminal to the aspartic acid. acs.orgresearchgate.net Sequences like Asp-Gly, Asp-Ser, and Asp-Thr are particularly prone to this isomerization due to the flexibility they provide. nih.govresearchgate.net While the rate for this compound is not explicitly stated, the general mechanism involving succinimide intermediate formation and subsequent hydrolysis to isoAsp is applicable.

A simplified representation of the conversion mechanism:

| Step | Description |

| 1. Intramolecular Attack | The nitrogen of the C-terminal peptide bond attacks the side-chain carbonyl of aspartic acid. |

| 2. Succinimide Formation | A five-membered succinimide intermediate is formed, releasing a molecule of water. |

| 3. Hydrolysis | The succinimide ring is hydrolyzed, yielding a mixture of alpha-linked aspartic acid and beta-linked isoaspartic acid. |

Impact on Peptide Conformation and Recognition

The change in conformation due to isoaspartic acid can have significant consequences for the peptide's biological activity and recognition by other molecules, such as antibodies and enzymes. nih.govacs.orggrantome.com The altered structure can affect binding to receptors or substrates, potentially leading to a loss or modification of function. acs.orgnih.govresearchgate.net Furthermore, as mentioned earlier, the presence of isoaspartic acid can alter the susceptibility of the peptide to proteolytic degradation, potentially leading to its accumulation. researchgate.netnih.gov The modified structure can also be recognized as aberrant by the cellular quality control mechanisms and immune system, potentially triggering an immune response. researchgate.netacs.org

Advanced Analytical Methodologies Developed for Asp Trp Research

Mass Spectrometry (MS) Applications

Mass spectrometry serves as a cornerstone in the analysis of peptides like Asp-Trp, providing detailed information on molecular weight, structure, and sequence.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for the characterization of dipeptides, including this compound, often within complex biological matrices. nih.gov In this technique, the peptide sample is co-crystallized with a matrix material, such as α-Cyano-4-hydroxycinnamic acid (CHCA), which absorbs laser energy and facilitates the soft ionization of the peptide. nih.gov The resulting ions are accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge (m/z) ratio. researchgate.net This allows for the precise determination of the molecular mass of this compound and its identification in a sample. nih.gov MALDI-TOF/TOF, a tandem mass spectrometry approach, can further provide structural information through controlled fragmentation of the parent ion, confirming the amino acid sequence. researchgate.net

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Technique | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Provides rapid and accurate molecular weight determination. |

| Common Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) | Absorbs laser energy to enable soft ionization of the peptide. nih.gov |

| Primary Output | Mass-to-charge (m/z) spectrum | A distinct peak corresponding to the molecular weight of protonated this compound ([M+H]⁺) confirms its presence. |

| Key Advantage | High throughput and tolerance to salts and buffers | Suitable for screening complex samples for the presence of dipeptides. researchgate.net |

The spontaneous conversion of aspartic acid (Asp) to its isomer, isoaspartic acid (isoAsp), is a common modification that can alter a peptide's structure and function. nih.gov Ultraviolet Photodissociation (UVPD) is a high-energy fragmentation technique in mass spectrometry that is particularly effective at differentiating between such isomers, including this compound and its isothis compound variant. nih.gov When ions are irradiated with high-energy UV photons (e.g., at 193 nm), it opens up unique fragmentation pathways not accessible through lower-energy methods like collision-induced dissociation (CID). nih.gov Research has shown that UVPD generates distinct fragment ions for Asp-containing versus isoAsp-containing peptides. This allows for the unambiguous identification and differentiation of the this compound and isothis compound isomers, which is critical for understanding its biological activity and stability. nih.gov

| Isomer Form | Characteristic Fragment Ions (Enhanced Abundance) | Mechanism of Formation |

|---|---|---|

| Asp-containing peptide | w/w + 1/y - 1/x ions | Result from cleavage of bonds N-terminal to the Asp residue. |

| isoAsp-containing peptide | y - 18 / y - 45 / y - 46 ions | Result from side-chain losses (H₂O, COOH, CO+H₂O) from y-ions. |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for studying noncovalent interactions, such as those between peptides and ligands (e.g., metal ions). nih.govresearchgate.net This method allows for the transfer of intact peptide-ligand complexes from solution into the gas phase for mass analysis. nih.gov For this compound, ESI-MS can be employed to investigate its binding affinity and stoichiometry with various metal ions or small organic molecules. By carefully controlling instrumental conditions to preserve the weak noncovalent bonds, ESI-MS can directly measure the mass of the intact complex, thereby confirming the binding ratio (e.g., 1:1 or 1:2) between this compound and a specific ligand. nih.govnih.gov This capability is invaluable for elucidating the potential roles of this compound in biological systems where it may function as a chelating agent or molecular recognition motif.

High-Resolution Chromatographic Techniques

Chromatography is essential for the isolation and purification of peptides from complex mixtures and for verifying their purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and purity analysis of peptides like this compound. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating molecules based on their hydrophobicity. hplc.eu The dipeptide this compound, containing a hydrophilic Asp residue and a highly hydrophobic Trp residue, is well-suited for this technique. The sample is injected onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is used for elution. hplc.eu this compound is retained on the column and then eluted at a specific concentration of the organic solvent. The purity of the collected fraction is assessed by the presence of a single, sharp, and symmetrical peak in the chromatogram, typically detected by UV absorbance at 220 nm (for the peptide bond) or 280 nm (for the tryptophan side chain). nih.gov

| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Action |

|---|---|---|---|

| 0-5 | 95 | 5 | Column Equilibration |

| 5-35 | 95 → 50 | 5 → 50 | Elution Gradient |

| 35-40 | 50 → 5 | 50 → 95 | Column Wash |

| 40-45 | 5 | 95 | Hold |

| 45-50 | 95 | 5 | Re-equilibration |

Advanced Fluorescence-Based Detection and Sensing

The intrinsic photophysical properties of the tryptophan residue within this compound enable the use of sensitive fluorescence-based techniques for its detection and for studying its interactions.

The tryptophan side chain is naturally fluorescent, a property that can be harnessed for the detection and characterization of this compound without the need for external labels. mdpi.com The fluorescence of tryptophan is highly sensitive to its local microenvironment. mdpi.com Changes in solvent polarity, pH, or the binding of a ligand near the Trp residue can cause shifts in the emission wavelength maximum (spectral shifts) and changes in fluorescence intensity (quenching or enhancement). mdpi.com This phenomenon allows for the development of fluorescence-based sensing assays. For instance, the binding of a metal ion to the aspartic acid residue of this compound could alter the conformation of the dipeptide, thereby changing the environment of the adjacent tryptophan and causing a measurable change in its fluorescence signal. This principle can be used to study binding kinetics and affinities in real-time. nih.gov

| Property | Typical Value (in water, neutral pH) | Significance for this compound Sensing |

|---|---|---|

| Absorption Maximum (λabs) | ~280 nm | Allows for selective excitation of the Trp residue. |

| Emission Maximum (λem) | ~350 nm | The emission is highly sensitive to the polarity of the local environment; shifts indicate changes (e.g., binding events). |

| Quantum Yield | ~0.13 | Changes in quantum yield (fluorescence intensity) can be used to quantify interactions. |

| Fluorescence Lifetime | ~2.6 ns | Lifetime measurements can provide additional information about the molecular environment and dynamic processes. |

Development of Sensor Chips for Amino Acid and Peptide Recognition

Information regarding the development of sensor chips specifically for the recognition of the dipeptide this compound is not available in the current body of scientific literature found.

Computational and Bioinformatic Approaches in Asp Trp Research

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation allow researchers to visualize and analyze the behavior of molecules at an atomic level. These techniques are fundamental to understanding the dynamic nature of peptides like Asp-Trp and their interactions with receptors.

When the experimental structure of a target receptor is unavailable, homology modeling provides a valuable alternative for constructing a three-dimensional model. This technique relies on the known structure of a homologous protein (a "template") to predict the conformation of the target. nih.gov This is particularly relevant for G protein-coupled receptors (GPCRs), a large family of pharmaceutical targets. nih.gov

For peptides containing Asp and Trp, homology modeling is instrumental in studying their binding sites. A notable example involves aminergic GPCRs, where a conserved motif includes an aspartic acid in the third transmembrane (TM) domain and a tryptophan in the seventh TM domain. bu.edu Homology models, often built using templates like bovine rhodopsin or the β2-adrenergic receptor, reveal that these two residues are in close spatial proximity within the receptor's binding pocket. bu.eduresearchgate.net This structural insight is critical for understanding how ligands, potentially including this compound-containing peptides, might interact with the receptor. The negatively charged aspartate is often modeled to form an ionic interaction with a positively charged group on the ligand, while the tryptophan may engage in aromatic or hydrophobic interactions. bu.eduresearchgate.net

Table 1: Key Steps in Homology Modeling for an this compound Binding Receptor

| Step | Description |

| Template Selection | Identify one or more known receptor structures with high sequence similarity to the target receptor. |

| Sequence Alignment | Align the amino acid sequence of the target receptor with the template sequence(s), paying close attention to conserved regions like transmembrane domains. nih.gov |

| Model Building | Construct the 3D model of the target receptor by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops). nih.govguilford.edu |

| Model Refinement | Optimize the geometry of the constructed model to relieve any steric clashes or unfavorable bond angles, often using energy minimization techniques. |

| Validation | Assess the stereochemical quality and overall plausibility of the final model using tools like PROCHECK. researchgate.net |

Peptides are inherently flexible molecules that can adopt a multitude of conformations in solution. Conformational space sampling aims to explore these different structures, while the determination of the free energy landscape provides a map of the relative stability of these conformations. nih.gov

Techniques like molecular dynamics (MD) simulations and replica exchange molecular dynamics (REMD) are employed to extensively sample the conformational space of peptides. pnas.org By simulating the movements of atoms over time, these methods can reveal the preferred shapes of a dipeptide like this compound and the energy barriers between different states. arxiv.org The resulting data can be used to construct a free energy landscape, which plots the free energy of the system as a function of specific conformational coordinates (e.g., radius of gyration or specific dihedral angles). pnas.orgresearchgate.netmdpi.com

Artificial Intelligence and Machine Learning in Peptide Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the rapid analysis of vast datasets to predict properties and guide the design of new molecules with desired functions. nih.govnih.govsciencedaily.com

Machine learning models can be trained on large datasets of peptides with known biological activities to predict the properties of new, untested sequences. frontiersin.org These models learn complex relationships between the peptide sequence or structure and its function, such as binding affinity to a specific target or antimicrobial activity. nih.govnih.gov

For predicting peptide-protein interactions, various features can be extracted from the peptide sequence, including amino acid composition, physicochemical properties, and evolutionary information. arxiv.orgmdpi.com These features are then used as input for algorithms like Support Vector Machines (SVM), Random Forests, or deep neural networks. arxiv.orgmdpi.com For instance, a model could be trained on a dataset of known angiotensin-converting enzyme (ACE) inhibitors to predict the inhibitory potential of novel dipeptides, including this compound. researchgate.net The output of such models is typically a prediction of binding affinity (e.g., IC50) or a classification as a "binder" or "non-binder". nih.govnih.gov

Table 2: Common Machine Learning Models in Peptide Activity Prediction

| Model Type | Description | Application Example |

| Support Vector Machine (SVM) | A classification algorithm that finds the optimal hyperplane to separate data points into different classes. | Predicting whether a peptide will bind to a specific MHC class I protein. arxiv.org |

| Random Forest | An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. | Classifying peptides as antimicrobial or non-antimicrobial. nih.gov |

| Artificial Neural Networks (ANNs) | A model inspired by the structure of the human brain, capable of learning highly complex, non-linear relationships from data. | Predicting the binding of peptides to any MHC molecule of known sequence (pan-specific models). frontiersin.org |

| Deep Learning | A class of ANNs with multiple layers (deep architectures) that can automatically learn hierarchical features from raw data like peptide sequences. biorxiv.org | Predicting peptide bioactivity and properties to guide experimental prioritization. youtube.com |

Understanding the relationship between a peptide's structure and its biological activity (SAR) is a cornerstone of drug design. nih.gov Machine learning excels at identifying the key structural features that determine a peptide's function. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach where statistical and ML methods are used to correlate molecular descriptors (features) with activity. nih.govnih.gov

For dipeptides like this compound, QSAR models can be built using descriptors that quantify various physicochemical properties of the amino acid side chains, such as hydrophobicity, size, and electronic properties. nih.gov By analyzing the coefficients or feature importance within the trained model, researchers can determine which properties at which positions are most influential for activity. For example, a QSAR study on ACE inhibitory dipeptides identified this compound as a potent sequence, and the model could reveal the specific combination of Asp's negative charge and Trp's aromatic and hydrophobic nature that contributes to this high activity. researchgate.net This knowledge can then be used to design new, even more potent, peptide analogs. nih.gov

Bioinformatic Analysis of this compound Motifs

Bioinformatics provides the tools to search for and analyze specific amino acid sequences, or motifs, within vast databases of protein sequences. nih.gov This allows researchers to investigate the prevalence, conservation, and potential functional significance of the this compound motif in the broader context of the proteome.

Protein motif databases like PROSITE, Pfam, and PRINTS contain collections of "fingerprints" or patterns that describe functionally or structurally important regions. molbiol-tools.capitt.edu Researchers can scan a protein of interest, or entire proteomes, to identify occurrences of known motifs. nih.gov For example, the "ASP_PROTEASE" motif found in PROSITE identifies the active site of aspartic proteases, which often involves a conserved aspartate residue. nih.gov

Specific searches for the this compound sequence can reveal its presence in various proteins. As previously mentioned, a key Asp...Trp motif is a characteristic feature of aminergic GPCRs, where it plays a role in ligand binding. bu.edu Bioinformatic analysis can identify other proteins containing this motif, suggesting potential functional similarities or evolutionary relationships. researchgate.net The context of the motif is also crucial; analyzing the surrounding residues and the structural location (e.g., in a flexible loop vs. a rigid helix) can provide clues about its function, which could range from structural stability to participation in a protein-protein interaction site. nih.govnih.gov

Database Mining for Natural Occurrence and Functional Context

Bioinformatic database mining is a crucial first step in understanding the prevalence and biological roles of the this compound (Aspartyl-Tryptophan) dipeptide. Chemical and biological databases serve as large repositories of information, cataloging the identification of molecules in various organisms and biological systems.